

# Application Notes and Protocols for Ivosidenib IC50 Determination in Cancer Cell Lines

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Ivosidenib**  
Cat. No.: **B560149**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Ivosidenib** (AG-120) is a first-in-class, oral, targeted inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme.<sup>[1]</sup> Mutations in the IDH1 gene, most commonly at the R132 residue, lead to a neomorphic enzymatic activity that results in the accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG).<sup>[2]</sup> High levels of 2-HG disrupt epigenetic regulation and cellular differentiation, contributing to the pathogenesis of various cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.<sup>[2][3]</sup> **Ivosidenib** selectively binds to and inhibits the mutant IDH1 enzyme, leading to a reduction in 2-HG levels and the restoration of normal cellular differentiation.<sup>[1]</sup>

The half-maximal inhibitory concentration (IC50) is a critical parameter for characterizing the potency of a drug. It represents the concentration of an inhibitor required to reduce a specific biological or biochemical function by 50%. In the context of cancer research, determining the IC50 of **ivosidenib** in various cancer cell lines is essential for understanding its anti-proliferative activity, identifying sensitive and resistant cell populations, and guiding further preclinical and clinical development.

These application notes provide a summary of **ivosidenib**'s IC50 values in different cancer cell lines, a detailed protocol for determining the IC50 using a common cell viability assay, and visual representations of the relevant signaling pathway and experimental workflow.

# Data Presentation: Ivosidenib IC50 Values in Cancer Cell Lines

The following table summarizes the reported IC50 values for **ivosidenib** in various cancer cell lines harboring IDH1 mutations. These values highlight the potent and selective activity of **ivosidenib** against cancer cells with specific IDH1 mutations.

| Cell Line              | Cancer Type              | IDH1 Mutation | IC50 (nM) | Assay Type      | Reference |
|------------------------|--------------------------|---------------|-----------|-----------------|-----------|
| HT-1080                | Fibrosarcoma             | R132C         | 7.5       | 2-HG Production | [4]       |
| U87                    | Glioblastoma             | R132H         | 40        | 2-HG Production | [2]       |
| THP-1                  | Acute Monocytic Leukemia | R132H         | 50        | 2-HG Production | [2]       |
| R132H expressing cells | -                        | R132H         | 12        | Enzyme Activity | [5]       |
| R132C expressing cells | -                        | R132C         | 13        | Enzyme Activity | [5]       |
| R132G expressing cells | -                        | R132G         | 8         | Enzyme Activity | [5]       |
| R132L expressing cells | -                        | R132L         | 13        | Enzyme Activity | [5]       |
| R132S expressing cells | -                        | R132S         | 12        | Enzyme Activity | [5]       |

## Experimental Protocols

### Protocol for Determining the IC50 of Ivosidenib using the MTT Assay

This protocol outlines the determination of **ivosidenib**'s IC50 value in adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.[\[6\]](#)

#### Materials:

- **Ivosidenib** (stock solution in DMSO)
- IDH1-mutant cancer cell line of interest (e.g., HT-1080)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-Buffered Saline (PBS), sterile
- Trypsin-EDTA
- MTT solution (5 mg/mL in PBS), sterile-filtered and protected from light
- Dimethyl sulfoxide (DMSO)
- 96-well flat-bottom cell culture plates
- Multichannel pipette
- Microplate reader (capable of measuring absorbance at 570 nm)
- Humidified incubator (37°C, 5% CO2)

#### Procedure:

- Cell Seeding:
  - Culture the selected IDH1-mutant cancer cell line to ~80% confluency.

- Trypsinize the cells, resuspend them in complete culture medium, and perform a cell count.
- Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
- Incubate the plate for 24 hours to allow for cell attachment.
- Preparation of **Ivosidenib** Dilutions:
  - Prepare a series of 2-fold or 10-fold dilutions of the **ivosidenib** stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).
  - Include a vehicle control (medium with the same final concentration of DMSO as the highest **ivosidenib** concentration) and a no-treatment control (medium only).
- Cell Treatment:
  - After the 24-hour incubation, carefully remove the medium from the wells.
  - Add 100 µL of the prepared **ivosidenib** dilutions to the respective wells. Each concentration should be tested in triplicate.
  - Incubate the plate for 72 hours (or a desired time point) at 37°C in a 5% CO2 incubator.
- MTT Assay:
  - After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
  - Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
  - Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
  - Add 100 µL of DMSO to each well to dissolve the formazan crystals.
  - Gently shake the plate for 10-15 minutes to ensure complete dissolution.

- Data Acquisition and Analysis:
  - Measure the absorbance of each well at 570 nm using a microplate reader.
  - Calculate the percentage of cell viability for each **ivosidenib** concentration relative to the vehicle control (100% viability).
  - Plot the percentage of cell viability against the logarithm of the **ivosidenib** concentration.
  - Use a non-linear regression analysis (sigmoidal dose-response curve) with appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

## Mandatory Visualizations

### Signaling Pathway Diagram



[Click to download full resolution via product page](#)

Caption: Mutant IDH1 signaling pathway and the inhibitory action of **ivosidenib**.

## Experimental Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Experimental workflow for IC<sub>50</sub> determination using the MTT assay.

## Logical Relationship Diagram



[Click to download full resolution via product page](#)

Caption: Logical relationship of IDH1 mutation, 2-HG, and **ivosidenib**'s therapeutic action.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. broadpharm.com [broadpharm.com]
- 2. Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ivosidenib for the treatment of IDH1-mutant glioma, grades 2–4: Tolerability, predictors of response, and outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Ivosidenib IC50 Determination in Cancer Cell Lines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560149#ivosidenib-ic50-determination-in-cancer-cell-lines]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

